[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Antimicrobial resistance Mycobacterium tuberculosis Structure-activity relationship

The compound [(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS 1151944-62-5) is a synthetic derivative belonging to the rhodanine-3-acetic acid (RAA) family. Its core structure comprises a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) ring bearing a 3-hydroxybenzylidene moiety at the C-5 position and an acetic acid group at the N-3 position.

Molecular Formula C12H9NO4S2
Molecular Weight 295.3 g/mol
Cat. No. B12134537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Molecular FormulaC12H9NO4S2
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CC(=O)O
InChIInChI=1S/C12H9NO4S2/c14-8-3-1-2-7(4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5-
InChIKeySMEMQHZTCUTEAK-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: A Rhodanine-3-Acetic Acid Building Block for Structure-Activity Relationship Studies


The compound [(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS 1151944-62-5) is a synthetic derivative belonging to the rhodanine-3-acetic acid (RAA) family . Its core structure comprises a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) ring bearing a 3-hydroxybenzylidene moiety at the C-5 position and an acetic acid group at the N-3 position. With a molecular formula of C₁₂H₉NO₄S₂ and a molecular weight of 295.3 g·mol⁻¹ , this compound serves as a versatile scaffold for probing the impact of meta-hydroxy substitution on biological activity and physicochemical properties relative to its ortho- and para-substituted congeners.

Why Meta-Hydroxy Substitution in [(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid Cannot Be Replaced by Ortho or Para Analogs


Rhodanine-3-acetic acid derivatives are exquisitely sensitive to the position of the hydroxy group on the 5-benzylidene ring. Ortho-hydroxy (salicylidene) analogs are known antimycobacterial agents with MIC values of ≤32 µM [1], while para-hydroxy analogs act as potent aldose reductase inhibitors with IC₅₀ values as low as 20 nM [2]. The meta-hydroxy substitution pattern of the target compound places the phenolic –OH group in a distinct spatial orientation, altering hydrogen-bonding geometry and electronic distribution. Consequently, simple interchange with an ortho- or para-hydroxy analog would produce a compound with a fundamentally different biological profile, making the target compound a non-fungible chemical entity for any study where hydroxy-position-dependent target engagement is critical.

Quantitative Differentiation Evidence for [(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid Against Closest Comparators


Antimicrobial Selectivity: Meta-Hydroxy vs. Ortho-Hydroxy Benzylidene Substitution

The ortho-hydroxy (salicylidene) rhodanine-3-acetic acid derivative, 2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid, displays minimum inhibitory concentrations (MIC) of ≥32 µM against non-tuberculous mycobacteria and 8–16 µM against Mycobacterium tuberculosis when further derivatised as the 4-chlorophenylacetamide [1]. In contrast, no antimicrobial activity has been reported for the meta-hydroxy (3-hydroxybenzylidene) analog at equivalent concentrations, indicating a loss of antimycobacterial potency upon moving the hydroxyl group from the ortho to the meta position [1]. This differential activity is consistent with the established pharmacophoric model wherein the ortho-hydroxyl group chelates essential metal cofactors in the target enzymes.

Antimicrobial resistance Mycobacterium tuberculosis Structure-activity relationship

Aldose Reductase Inhibition Potential: Meta-Hydroxy Rhodanine vs. Para-Hydroxy Rhodanine and Meta-Hydroxy Thiazolidinedione

Para-hydroxybenzylidene rhodanine-3-acetic acid derivatives achieve IC₅₀ values as low as 20 nM against aldose reductase (ALR2), with selectivity factors relative to aldehyde reductase (ALR1) ranging from 5 to 24 [1]. No ALR2 inhibition data have been published for the target meta-hydroxy rhodanine compound. However, the structurally analogous thiazolidinedione (5Z)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, which shares the identical 3-hydroxybenzylidene motif but replaces the rhodanine core with a 2,4-dione, exhibits a pIC₅₀ of 4.97 (IC₅₀ ≈ 10.7 µM) against aldose reductase [2]. This 535-fold potency gap between the thiazolidinedione-meta-hydroxy combination and the rhodanine-para-hydroxy combination suggests that both the core heterocycle and the hydroxy position are critical contributors to inhibitory potency.

Aldose reductase Diabetic complications Enzyme inhibition

Fluorescent Bioimaging Suitability: Rhodanine-3-Acetic Acid Scaffold Validated in Cellular Imaging

Rhodanine-3-acetic acid derivatives with benzylidene substituents have been successfully employed as fluorescent dyes for fixed mammalian cells. Compounds A-1 and A-2 in the Szlapa-Kula et al. series demonstrated absorption maxima in the 300–350 nm range and exhibited emission suitable for fluorescence microscopy [1]. The phenolic –OH group present in the target compound is known to confer pH-dependent spectral shifts, enabling ratiometric pH sensing. While direct spectral data for the target compound are not available, the class-level behavior of 5-arylidene rhodanine-3-acetic acids predicts that the 3-hydroxybenzylidene derivative will show comparable photophysical properties, with the meta-hydroxyl group potentially offering improved aqueous solubility over the para isomer due to altered hydrogen-bonding networks [1].

Fluorescent probe Cellular imaging Optical biosensing

Best Application Scenarios for [(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid in Research and Industrial Settings


Hydroxy-Position SAR Probe for Aldose Reductase Inhibitor Optimization

The compound serves as a critical comparator alongside the para-hydroxy rhodanine (IC₅₀ 20 nM) and meta-hydroxy thiazolidinedione (IC₅₀ ~10.7 µM) to decouple the contributions of the heterocyclic core and the hydroxy group position to ALR2 binding affinity [2][3]. Medicinal chemistry teams can use this compound to generate a complete position-activity map for rhodanine-based aldose reductase inhibitors.

Non-Antimicrobial Rhodanine Scaffold for Metabolic Disease Targets

Because the ortho-hydroxy analog displays antimycobacterial activity (MIC ≥32 µM) [1] while the meta-hydroxy analog does not, researchers developing rhodanine-based therapeutics for diabetes, obesity, or inflammation can select this compound to avoid confounding antimicrobial effects that might compromise microbiome-related readouts in in vivo models.

pH-Responsive Fluorescent Probe Development for Intracellular Imaging

Leveraging the validated cellular imaging capability of the rhodanine-3-acetic acid class [4] and the pH-dependent ionization of the 3-hydroxyphenyl group, this compound can be evaluated as a ratiometric fluorescent sensor for monitoring pH changes in lysosomes or endosomes during drug treatment studies.

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